Melting Point Differentiation: Fmoc-D-Ser-OH (108–112 °C) vs. Fmoc-L-Ser-OH (80–90 °C) from the Same Novabiochem® Product Line
Fmoc-D-serine (Novabiochem® Cat. 852233) exhibits a melting point range of 108–112 °C, which is 18–32 °C higher than that of its L-enantiomer counterpart Fmoc-L-serine (Novabiochem® Cat. 852028, mp 80–90 °C), both measured under identical product-line quality control conditions . This substantial melting point elevation in the D-enantiomer provides a simple, rapid identity verification checkpoint that can distinguish the two enantiomers prior to use, reducing the risk of inadvertent enantiomer cross-contamination in SPPS workflows.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 108–112 °C (Fmoc-D-Ser-OH, Novabiochem® Cat. 852233) |
| Comparator Or Baseline | 80–90 °C (Fmoc-L-Ser-OH, Novabiochem® Cat. 852028) |
| Quantified Difference | Δmp ≈ 18–32 °C (D-isomer higher) |
| Conditions | Novabiochem® product line; QC release specifications measured under standardized conditions per Merck/Sigma-Aldrich analytical protocols |
Why This Matters
The ~20–30 °C melting point gap between D- and L-enantiomers serves as a binary identity verification gate for incoming material QC, enabling laboratories to confirm they have received the correct enantiomer before committing to costly multi-step SPPS campaigns.
